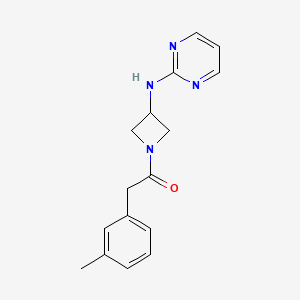

1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)-2-(m-tolyl)ethanone

Description

Propriétés

IUPAC Name |

2-(3-methylphenyl)-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O/c1-12-4-2-5-13(8-12)9-15(21)20-10-14(11-20)19-16-17-6-3-7-18-16/h2-8,14H,9-11H2,1H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEFUZIPJMTXSGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)N2CC(C2)NC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)-2-(m-tolyl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Attachment of the Pyrimidine Ring: The pyrimidine ring is introduced through nucleophilic substitution reactions.

Introduction of the Tolyl Group: The tolyl group is attached via Friedel-Crafts acylation or alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)-2-(m-tolyl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the pyrimidine and tolyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Applications De Recherche Scientifique

1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)-2-(m-tolyl)ethanone has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new pharmaceuticals.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mécanisme D'action

The mechanism of action of 1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)-2-(m-tolyl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s unique features include:

- Pyrimidin-2-ylamino group: A nucleophilic site for hydrogen bonding or metal coordination.

- m-Tolyl-ethanone: Introduces lipophilicity, influencing pharmacokinetics (e.g., membrane permeability).

Below is a comparative analysis with key analogs:

Key Observations

Bioactivity: The oxadiazole derivative () exhibits antimicrobial activity (MIC 30.2–43.2 μg cm⁻³), suggesting that ethanone derivatives with heterocyclic substituents may enhance biological activity. However, the azetidine-pyrimidine analog’s activity remains unexplored in the evidence.

Synthetic Routes: Azetidine vs. Piperazine/Pyrrolidine: Azetidine’s synthesis may require specialized conditions due to ring strain, whereas piperazine derivatives () are often synthesized via Mannich reactions. Ethanone Functionalization: The m-tolyl group in the target compound contrasts with pyridinyl () or substituted phenyl groups (), altering solubility and steric effects.

The pyrimidine moiety offers hydrogen-bonding sites similar to pyridine () but with distinct electronic properties.

Activité Biologique

1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)-2-(m-tolyl)ethanone, a compound characterized by its unique molecular structure, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring linked to an azetidine moiety, with a m-tolyl group attached to an ethanone backbone. This structural configuration is believed to contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 246.27 g/mol |

| CAS Number | 2034222-67-6 |

| Solubility | Soluble in DMSO |

Synthesis

The synthesis of 1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)-2-(m-tolyl)ethanone involves several steps:

- Formation of the azetidine ring.

- Introduction of the pyrimidin-2-ylamino group.

- Coupling with the m-tolyl ethanone moiety.

These steps are typically conducted under controlled conditions to ensure high yield and purity.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines by disrupting tubulin polymerization, leading to cell cycle arrest at the G2/M phase .

Case Study:

In a study involving various cancer cell lines, treatment with 1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)-2-(m-tolyl)ethanone resulted in:

- Cell Viability Reduction: IC values were noted to be as low as 10 µM, indicating potent cytotoxic effects.

- Mechanism of Action: The compound was found to inhibit the expression of key proteins involved in cell survival pathways, such as Bcl-2 and survivin.

Anti-inflammatory Effects

The compound also shows promise in modulating inflammatory pathways. Research indicates that it can inhibit the activation of NF-kB, a transcription factor that plays a critical role in inflammation and immune responses .

Experimental Findings:

In animal models of inflammation, administration of the compound resulted in:

- Reduced Inflammatory Markers: Decreased levels of TNF-alpha and IL-6 were observed.

- Histological Improvements: Tissue samples showed reduced edema and infiltration of inflammatory cells.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest:

- Absorption: High bioavailability when administered orally.

- Metabolism: Primarily metabolized by liver enzymes with moderate half-life.

Q & A

Q. Optimization strategies :

- Temperature : Maintain 60–80°C during coupling to balance reaction rate and side-product formation .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Catalysts : Use Pd-based catalysts (e.g., Pd(OAc)₂) for efficient C–N bond formation .

Table 1 : Example Conditions from Analogous Syntheses

| Step | Solvent | Catalyst | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| Azetidine formation | THF | None | 25°C | 65–75 | |

| Pyrimidine coupling | DMF | Pd(OAc)₂/Xantphos | 80°C | 50–60 | |

| Ketone functionalization | CH₂Cl₂ | AlCl₃ | 0°C → RT | 70–80 |

Basic: What analytical techniques are critical for characterizing the structure and purity of this compound?

Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm azetidine ring geometry, pyrimidine substitution, and m-tolyl connectivity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ peak) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% by reverse-phase HPLC) .

- X-ray Crystallography : Resolve stereochemistry and confirm spatial arrangement (if single crystals are obtainable) .

Q. Methodological considerations :

- For NMR, use deuterated DMSO-d₆ or CDCl₃ to dissolve hydrophobic intermediates .

- In HPLC, optimize mobile phase (e.g., acetonitrile/water with 0.1% TFA) for peak resolution .

Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar azetidine-pyrimidine derivatives?

Answer:

Discrepancies in biological data (e.g., IC₅₀ values) often arise from:

Purity variations : Impurities (>5%) can skew assay results. Validate purity via HPLC and repeat syntheses .

Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or buffer pH may alter target binding .

Structural analogs : Minor substituent changes (e.g., m-tolyl vs. p-tolyl) drastically affect activity. Perform SAR studies to isolate critical functional groups .

Q. Experimental design :

- Control experiments : Include reference compounds (e.g., known kinase inhibitors) to benchmark activity .

- Dose-response curves : Use ≥3 technical replicates to ensure reproducibility .

Advanced: What computational strategies predict the binding interactions of this compound with biological targets?

Answer:

Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases) .

- Input crystal structures from the PDB (e.g., 4RZQ for pyrimidine-binding kinases) .

Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories (e.g., using GROMACS) .

QSAR Modeling : Corrogate substituent effects (e.g., m-tolyl vs. phenyl) on activity using CoMFA/CoMSIA .

Q. Key parameters :

- Docking scores (ΔG < -8 kcal/mol suggest strong binding) .

- Hydrogen bond distances (<3.0 Å) and π-π stacking interactions .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Answer:

- Enzyme inhibition assays : Test against kinases (e.g., EGFR, Src) using fluorescence-based ADP-Glo™ kits .

- Cell viability assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., MCF-7, A549) .

- Binding affinity studies : Surface Plasmon Resonance (SPR) to measure KD values .

Q. Protocol considerations :

- Use 10 µM–100 µM compound concentrations for dose-response curves .

- Include DMSO controls (<0.1% v/v) to avoid solvent toxicity .

Advanced: How can reaction mechanisms for key synthetic steps be elucidated?

Answer:

- Kinetic studies : Monitor reaction progress via in-situ IR or LC-MS to identify intermediates .

- Isotope labeling : Use ¹³C-labeled reagents to trace carbon migration during azetidine ring formation .

- DFT calculations : Model transition states (e.g., B3LYP/6-31G*) to predict regioselectivity in pyrimidine coupling .

Example :

For Pd-catalyzed amination, the mechanism likely proceeds via oxidative addition of Pd(0) to the aryl halide, followed by ligand exchange and reductive elimination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.